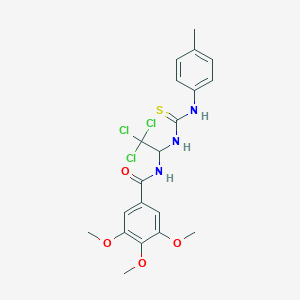
3,4,5-TRIMETHOXY-N(2,2,2-TRICHLORO-1-((4-TOLUIDINOCARBOTHIOYL)AMINO)ET)BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-TRIMETHOXY-N(2,2,2-TRICHLORO-1-((4-TOLUIDINOCARBOTHIOYL)AMINO)ET)BENZAMIDE is a complex organic compound with a molecular formula of C20H22Cl3N3O4S It is characterized by the presence of trimethoxy groups on the benzene ring and a trichloroethyl group attached to a toluidinocarbothioyl moiety
Métodos De Preparación
The synthesis of 3,4,5-TRIMETHOXY-N(2,2,2-TRICHLORO-1-((4-TOLUIDINOCARBOTHIOYL)AMINO)ET)BENZAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Trimethoxybenzene Core: The starting material, 3,4,5-trimethoxybenzene, is prepared through the methylation of gallic acid.
Introduction of the Trichloroethyl Group: The trichloroethyl group is introduced via a nucleophilic substitution reaction using trichloroethanol and a suitable base.
Attachment of the Toluidinocarbothioyl Moiety: The final step involves the reaction of the intermediate with 4-toluidinocarbothioyl chloride under basic conditions to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Análisis De Reacciones Químicas
3,4,5-TRIMETHOXY-N(2,2,2-TRICHLORO-1-((4-TOLUIDINOCARBOTHIOYL)AMINO)ET)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3,4,5-TRIMETHOXY-N(2,2,2-TRICHLORO-1-((4-TOLUIDINOCARBOTHIOYL)AMINO)ET)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3,4,5-TRIMETHOXY-N(2,2,2-TRICHLORO-1-((4-TOLUIDINOCARBOTHIOYL)AMINO)ET)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as Taq polymerase and telomerase, which are involved in DNA replication and cell division . It also triggers caspase activation, leading to apoptosis (programmed cell death) in cancer cells . Additionally, it down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibits ERKs phosphorylation, affecting cell signaling pathways .
Comparación Con Compuestos Similares
3,4,5-TRIMETHOXY-N(2,2,2-TRICHLORO-1-((4-TOLUIDINOCARBOTHIOYL)AMINO)ET)BENZAMIDE can be compared with other similar compounds, such as:
- 3,4,5-TRIMETHOXY-N(2,2,2-TRICHLORO-1-((2,4-DIBROMO-6-METHYLANILINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE
- 3,4,5-TRIMETHOXY-N(2,2,2-TRICHLORO-1-((2,5-DIMETHYLANILINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE
- 3,4,5-TRIMETHOXY-N(2,2,2-TRICHLORO-1-((2,6-DICHLOROANILINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE
These compounds share similar structural features but differ in the substituents on the aniline ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-[2,2,2-trichloro-1-[(4-methylphenyl)carbamothioylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl3N3O4S/c1-11-5-7-13(8-6-11)24-19(31)26-18(20(21,22)23)25-17(27)12-9-14(28-2)16(30-4)15(10-12)29-3/h5-10,18H,1-4H3,(H,25,27)(H2,24,26,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITNLGRVWMWOSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303063-18-5 |
Source


|
| Record name | 3,4,5-TRIMETHOXY-N(2,2,2-TRICHLORO-1-((4-TOLUIDINOCARBOTHIOYL)AMINO)ET)BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
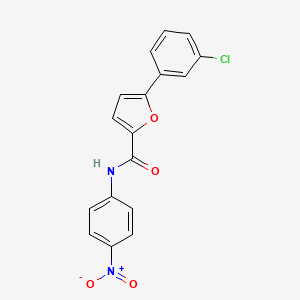
![N-[(3,5-dimethyl-1-adamantyl)methyl]-4-nitrobenzamide](/img/structure/B5018411.png)
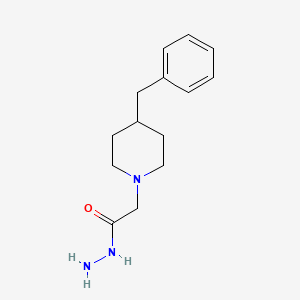
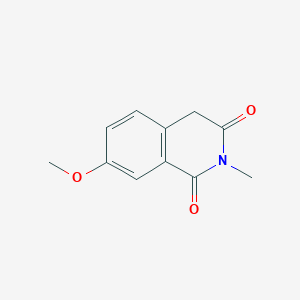
![4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5018430.png)
![trans-4-{[5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]amino}cyclohexanol](/img/structure/B5018435.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5018439.png)
![N-[2-methoxy-5-[(4-methylphenyl)sulfamoyl]phenyl]propanamide](/img/structure/B5018444.png)
![(2-Ethylpiperidin-1-yl)[2-methoxy-4-(methylsulfanyl)phenyl]methanone](/img/structure/B5018459.png)
![2-imino-5-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B5018466.png)
![1-[4-(4-METHOXYBENZOYL)-2-NITROPHENYL]PIPERIDINE](/img/structure/B5018487.png)
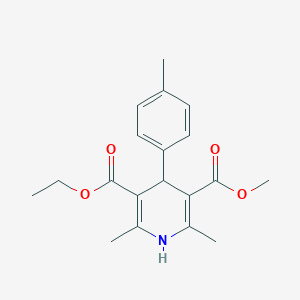
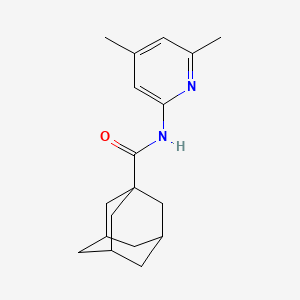
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[3-(methylthio)propyl]piperidine](/img/structure/B5018504.png)
